molecular formula C70H127N3O35 B7840605 O-[N-(3-Maleimidopropionyl)aminoethyl]-O'-[3-(N-succinimidyloxy)-3-oxopropyl]heptacosaethylene glycol

O-[N-(3-Maleimidopropionyl)aminoethyl]-O'-[3-(N-succinimidyloxy)-3-oxopropyl]heptacosaethylene glycol

Cat. No.: B7840605
M. Wt: 1570.8 g/mol
InChI Key: QTIQGDBALCIANR-UHFFFAOYSA-N
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Description

Alpha-Maleinimido-omega-carboxy succinimidyl ester poly(ethylene glycol) (PEG-WM 10.000 Dalton): is a versatile compound widely used in various scientific fields. It is a derivative of poly(ethylene glycol) with a molecular weight of 10,000 Daltons, functionalized with maleinimido and carboxy succinimidyl ester groups. This compound is known for its ability to modify biomolecules, enhance solubility, and improve stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-Maleinimido-omega-carboxy succinimidyl ester poly(ethylene glycol) involves the reaction of poly(ethylene glycol) with maleinimido and carboxy succinimidyl ester groups. The process typically includes the following steps:

  • Activation of poly(ethylene glycol) with a suitable activating agent.
  • Reaction with maleinimido and carboxy succinimidyl ester groups under controlled conditions.
  • Purification of the final product to remove any unreacted starting materials and by-products.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Large-scale activation of poly(ethylene glycol).
  • Reaction with maleinimido and carboxy succinimidyl ester groups in industrial reactors.
  • Purification using techniques such as chromatography and filtration to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Alpha-Maleinimido-omega-carboxy succinimidyl ester poly(ethylene glycol) undergoes various chemical reactions, including:

    Substitution Reactions: The maleinimido and carboxy succinimidyl ester groups can react with nucleophiles such as amines and thiols.

    Addition Reactions: The maleinimido group can participate in Michael addition reactions with nucleophiles.

Common Reagents and Conditions:

    Nucleophiles: Amines, thiols, and other nucleophilic reagents.

    Reaction Conditions: Typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Major Products: The major products formed from these reactions include modified biomolecules with enhanced stability and solubility.

Scientific Research Applications

Alpha-Maleinimido-omega-carboxy succinimidyl ester poly(ethylene glycol) has a wide range of scientific research applications, including:

    Chemistry: Used as a crosslinking agent to modify polymers and other materials.

    Biology: Employed in the conjugation of proteins, peptides, and other biomolecules to improve their stability and solubility.

    Medicine: Utilized in drug delivery systems to enhance the bioavailability and therapeutic efficacy of drugs.

    Industry: Applied in the development of advanced materials with improved properties for various industrial applications.

Mechanism of Action

The mechanism of action of alpha-Maleinimido-omega-carboxy succinimidyl ester poly(ethylene glycol) involves the following steps:

    Activation: The maleinimido and carboxy succinimidyl ester groups are activated and ready to react with nucleophiles.

    Conjugation: The activated groups react with nucleophiles such as amines and thiols, forming stable covalent bonds.

    Modification: The conjugation process results in the modification of biomolecules, enhancing their stability, solubility, and overall properties.

Comparison with Similar Compounds

Alpha-Maleinimido-omega-carboxy succinimidyl ester poly(ethylene glycol) is unique compared to other similar compounds due to its specific functional groups and molecular weight. Some similar compounds include:

    Alpha,omega-di-succinimidyl ester poly(ethylene glycol) (PEG-WM 20.000 Dalton): Similar structure but with a different molecular weight.

    N-hydroxysuccinimide-poly(ethylene glycol)-maleimide: Similar functional groups but different molecular weight and properties.

The uniqueness of alpha-Maleinimido-omega-carboxy succinimidyl ester poly(ethylene glycol) lies in its specific combination of functional groups and molecular weight, making it highly versatile for various applications.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C70H127N3O35/c74-65(5-8-72-66(75)1-2-67(72)76)71-7-10-81-12-14-83-16-18-85-20-22-87-24-26-89-28-30-91-32-34-93-36-38-95-40-42-97-44-46-99-48-50-101-52-54-103-56-58-105-60-62-107-64-63-106-61-59-104-57-55-102-53-51-100-49-47-98-45-43-96-41-39-94-37-35-92-33-31-90-29-27-88-25-23-86-21-19-84-17-15-82-13-11-80-9-6-70(79)108-73-68(77)3-4-69(73)78/h1-2H,3-64H2,(H,71,74)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTIQGDBALCIANR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C70H127N3O35
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1570.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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